molecular formula C15H16BrNO2 B14860867 2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol

2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol

Cat. No.: B14860867
M. Wt: 322.20 g/mol
InChI Key: WETZQTNPFGHPFT-UHFFFAOYSA-N
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Description

2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an amino group, and an ethoxyphenol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylamine and 6-ethoxyphenol as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.

    Reaction Time: The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Bromophenyl)amino)methyl)-2-methoxyphenol
  • 5-(((4-Bromophenyl)amino)methyl)-2-methoxyphenol
  • (E)-4-(((4-Bromophenyl)imino)methyl)phenol

Uniqueness

2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

2-[(4-bromoanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C15H16BrNO2/c1-2-19-14-5-3-4-11(15(14)18)10-17-13-8-6-12(16)7-9-13/h3-9,17-18H,2,10H2,1H3

InChI Key

WETZQTNPFGHPFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Br

Origin of Product

United States

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